2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide
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Overview
Description
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chloro and methoxy group, linked to a benzamide moiety through an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide typically involves the reaction of 2-chloro-5-methoxypyrimidine with N-methylbenzamide in the presence of a suitable catalyst. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts and ligands to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature, and pressure conditions are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)benzamide
- 2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-(prop-2-yl)benzamide
Uniqueness
2-((2-Chloro-5-methoxypyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the N-methylbenzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H13ClN4O2 |
---|---|
Molecular Weight |
292.72 g/mol |
IUPAC Name |
2-[(2-chloro-5-methoxypyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O2/c1-15-12(19)8-5-3-4-6-9(8)17-11-10(20-2)7-16-13(14)18-11/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
InChI Key |
JBDKOZFEACNCRP-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2OC)Cl |
Origin of Product |
United States |
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